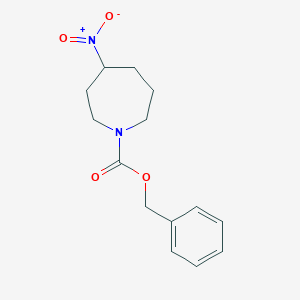
Methyl 3-aminopentanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-aminopentanoate hydrochloride is a chemical compound with the molecular formula C6H14ClNO2 and a molecular weight of 167.64 g/mol . It is a hydrochloride salt form of methyl 3-aminopentanoate, which is an ester derivative of 3-aminopentanoic acid. This compound is primarily used in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3-aminopentanoate hydrochloride can be synthesized through the esterification of 3-aminopentanoic acid with methanol in the presence of acetyl chloride. The reaction is typically carried out at room temperature and then heated to 60°C for 18 hours. After the reaction is complete, the mixture is cooled to room temperature and concentrated under reduced pressure to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction, but with optimized conditions to ensure high yield and purity. The product is then purified through crystallization or other suitable methods to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-aminopentanoate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Ester Hydrolysis: The ester group can be hydrolyzed to yield 3-aminopentanoic acid.
Acylation: The amino group can be acylated to form amides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides.
Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester group.
Acylation: Acyl chlorides or anhydrides are used in the presence of a base.
Major Products Formed
3-Aminopentanoic Acid: Formed through hydrolysis of the ester group.
Amides: Formed through acylation of the amino group.
Aplicaciones Científicas De Investigación
Methyl 3-aminopentanoate hydrochloride has several applications in scientific research:
Organic Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Biology: Studied for its interactions with biological molecules and potential biological activity.
Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial applications
Mecanismo De Acción
The exact mechanism of action of methyl 3-aminopentanoate hydrochloride is not well-documented. it is believed to interact with biological molecules through its amino and ester functional groups. These interactions may involve binding to enzymes or receptors, leading to changes in biological activity. Further research is needed to elucidate the specific molecular targets and pathways involved .
Comparación Con Compuestos Similares
Methyl 3-aminopentanoate hydrochloride can be compared with other similar compounds, such as:
Ethyl 3-aminopentanoate hydrochloride: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 2-aminopentanoate hydrochloride: Similar structure but with the amino group located at the 2-position instead of the 3-position.
Methyl 3-aminobutanoate hydrochloride: Similar structure but with a shorter carbon chain.
These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to variations in their structure .
Propiedades
IUPAC Name |
methyl 3-aminopentanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-3-5(7)4-6(8)9-2;/h5H,3-4,7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QETMSSQMNUFHHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-bromo-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2494650.png)
![Methyl 4-({[4-(furan-2-yl)thiophen-2-yl]methyl}sulfamoyl)benzoate](/img/structure/B2494651.png)
![2,4-dimethoxy-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2494652.png)
![7-Chloro-1-(4-chlorophenyl)-2,6-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2494654.png)

![1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)azepane](/img/structure/B2494657.png)

![4-fluoro-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2494660.png)

![N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide](/img/structure/B2494662.png)
![N-[2-(4-phenylpiperazin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2494663.png)
![(2S,3S)-3-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]pentanoic acid](/img/structure/B2494664.png)


